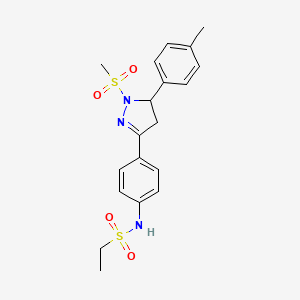

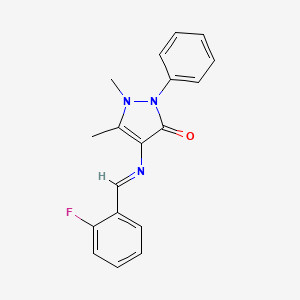

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

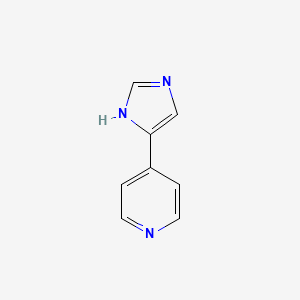

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MIAN and has been synthesized using various methods.

科学的研究の応用

Anticancer Activity

Compounds bearing the isoquinoline moiety, similar to the one present in the queried chemical, have been extensively explored for their anticancer properties. For instance, isoquinoline derivatives have shown moderate to strong activity against various cancer cell lines, including pancreatic and lung carcinoma cells (Sayed et al., 2022; ACS Omega). The presence of nitrophenyl groups in these compounds is believed to contribute significantly to their anticancer activity, providing a rationale for investigating the anticancer potential of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide.

Antidepressant Effects

The structural similarity of the queried compound to other isoquinoline derivatives suggests potential for antidepressant effects. Research comparing the natural compound trans-resveratrol and a synthetic isoquinoline derivative (5-methoxy-7H-dibenzo[de,h]quinolin-7-one) found significant antidepressant-like effects in animal models (López et al., 2013; Current topics in medicinal chemistry). This suggests that the methoxy and isoquinoline components could contribute to antidepressant activity, making the studied compound a candidate for further research in this area.

Antioxidant Properties

Nitrophenyl-group-containing heterocycles, similar to the structural features of the queried compound, have been explored for their antioxidant properties. Some newly synthesized tetrahydroisoquinolines bearing nitrophenyl groups demonstrated high antioxidant activity in studies (Sayed et al., 2022; ACS Omega). The antioxidant potential of these compounds underscores the relevance of exploring 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide for similar properties.

Topoisomerase I Inhibition

Indenoisoquinoline derivatives have been studied for their ability to inhibit topoisomerase I, a crucial enzyme in DNA replication and transcription processes. Compounds with nitro groups and methoxy groups, similar to the structure of the queried compound, showed enhanced biological activity and cytotoxicity toward cancer cells (Morrell et al., 2007; Journal of medicinal chemistry). This suggests potential application areas in cancer therapy research.

Pro-drug Development

The presence of specific functional groups in the structure of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide hints at its suitability as a pro-drug. Biomimetic reduction of nitrofuranylmethyl derivatives triggers the release of parent drugs, suggesting that similar strategies could be applied to the development of pro-drugs for targeted therapy (Berry et al., 1997; Journal of The Chemical Society-perkin Transactions 1).

特性

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-26-16-4-2-3-15-14(16)9-10-20(18(15)23)11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYDMBINPBYPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)

![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)